molecular formula C11H19F2NO3 B13886817 Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate

Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate

Cat. No.: B13886817
M. Wt: 251.27 g/mol
InChI Key: SDVYTQJAIGCEAE-HTQZYQBOSA-N
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Description

Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate is a carbamate-protected cyclohexanol derivative featuring a trans-configuration at the 4,4-difluoro and 2-hydroxy substituents. Its structure combines a rigid cyclohexane ring with fluorine atoms that enhance electronegativity and influence stereoelectronic properties. This compound is typically utilized in pharmaceutical synthesis as a chiral intermediate or protecting group due to its stability under basic conditions and compatibility with diverse reaction protocols.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-4,4-difluoro-2-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-4-5-11(12,13)6-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)/t7-,8-/m1/s1

InChI Key

SDVYTQJAIGCEAE-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(C[C@H]1O)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol, followed by the addition of an aqueous ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbamate group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or removal of hydroxyl groups.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes .

Biology and Medicine: In biological research, the compound can be used to study the effects of fluorinated carbamates on enzyme activity and protein interactions. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the pharmaceutical industry, Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Structural Analogs with Cyclohexane and Cyclopentane Scaffolds

The compound shares structural homology with carbamate-protected cyclohexanol and cyclopentanol derivatives. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Key Features Reference
Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane, cis-3-hydroxy C₁₀H₁₉NO₃ Smaller ring size (cyclopentane), cis-stereochemistry
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentane, cis-3-hydroxy C₁₀H₁₉NO₃ Reduced ring strain compared to cyclohexane derivatives
Tert-butyl (1-cyano-4-phenylcyclohexyl)(3-hydroxypropyl)carbamate N/A Cyclohexane, 1-cyano-4-phenyl, 3-hydroxypropyl C₂₂H₃₁N₂O₃ Bulky phenyl/cyano substituents; additional hydroxyl chain

Key Differences :

  • Ring Size : Cyclopentane analogs exhibit increased ring strain but faster reaction kinetics in nucleophilic substitutions compared to the six-membered cyclohexane scaffold .

Fluorinated Carbamates

Fluorinated carbamates are critical for modulating metabolic stability and bioavailability. Examples include:

Compound Name CAS Number Fluorine Substituents Molecular Formula Application Reference
Tert-butyl 3-(...trifluoromethylphenyl)carbamate (EP 2 697 207 B1) N/A 3,5-bis(trifluoromethyl)phenyl C₂₉H₂₈F₆N₂O₅ Antiviral intermediates; fluorination enhances binding affinity

Comparison :

  • The target compound’s 4,4-difluoro configuration introduces steric and electronic effects distinct from aryl-trifluoromethyl groups. Difluoro substitution on cyclohexane may reduce metabolic oxidation compared to trifluoromethylated aromatic systems .

Stereochemical Variants

Stereochemistry significantly impacts biological activity and synthetic utility:

Compound Name CAS Number Stereochemistry Molecular Formula Notes Reference
Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 trans-1R,3R C₁₀H₁₉NO₃ Opposite stereochemistry to cis-analogs; impacts crystallization behavior
Tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 cis-1R,3S C₁₀H₁₉NO₃ Diastereomeric separation challenges in synthesis

Key Insight :

  • The trans-4,4-difluoro-2-hydroxy configuration in the target compound likely improves diastereoselectivity in asymmetric syntheses compared to cyclopentane-based carbamates, which often require chiral auxiliaries .

Biological Activity

Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate (CAS Number: 2940859-11-8) is a chemical compound with the molecular formula C11_{11}H19_{19}F2_2NO3_3 and a molecular weight of approximately 251.27 g/mol. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will detail its biological activity, including case studies and research findings.

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential as an inhibitor in various biochemical pathways. The following subsections summarize key findings from recent studies.

Anticancer Activity

A study conducted on various carbamate derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8), showing dose-dependent induction of apoptosis. The IC50_{50} values for these compounds ranged from 0.65 to 10.38 µM, suggesting promising anticancer properties that warrant further exploration .

CompoundCell LineIC50_{50} (µM)
5aMCF-70.65
5bMEL-810.38

The mechanism underlying the anticancer activity appears to involve the activation of apoptotic pathways. Flow cytometry assays revealed that these compounds could significantly increase p53 expression levels and caspase-3 cleavage in treated cells, leading to enhanced apoptosis .

Case Studies

  • Study on Sirtuin Inhibition : A series of experiments demonstrated that certain carbamate derivatives were effective inhibitors of SIRT2, a member of the sirtuin family implicated in cancer progression. The study found that these compounds could inhibit cell proliferation in a dose-dependent manner across various cancer cell lines .
  • Toxicological Profile : In terms of safety, preliminary toxicological assessments indicated that this compound has an LD50 value greater than 2000 mg/kg in oral administration tests, suggesting a relatively low acute toxicity profile compared to other compounds in its class .

Q & A

Basic Questions

Q. How is the stereochemistry of Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate experimentally confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing crystal structures . For example, Das et al. (2016) synthesized analogous carbamates and resolved their trans-configuration using SHELX-refined data, highlighting hydrogen-bonding networks and fluorine positioning . Ensure high-resolution diffraction data (e.g., synchrotron sources) and validate results with computational tools like Mercury (CCDC) for bond-length and angle consistency.

Q. What purification methods are recommended for isolating This compound?

  • Methodological Answer : Use flash column chromatography with silica gel (hexane/ethyl acetate gradient) for initial purification. For enantiomeric purity, chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization from ethanol/water mixtures is advised. Safety protocols from SDS guidelines (e.g., PPE, ventilation) should be followed during handling to avoid inhalation or dermal exposure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (for hydroxy and NHBoc protons), ¹³C NMR (for carbamate carbonyl at ~155 ppm), and ¹⁹F NMR (for difluoro groups, δ ≈ -100 to -120 ppm).
  • IR : Confirm hydroxyl (3300–3500 cm⁻¹) and carbamate carbonyl (1680–1720 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What synthetic challenges arise in introducing trans-4,4-difluoro and 2-hydroxy groups on a cyclohexyl ring, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Fluorination : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor for regioselective fluorination. Monitor reaction progress via ¹⁹F NMR to avoid over-fluorination.
  • Hydroxylation : Sharpless asymmetric dihydroxylation or enzymatic methods (e.g., Candida antarctica lipase B) can introduce stereospecific hydroxy groups.
  • Optimization : Adjust solvent polarity (e.g., THF for fluorination, DMF for hydroxylation) and temperature (-78°C for fluorination, 25–40°C for enzymatic steps). Wu et al. (2008) demonstrated similar optimizations for fluorophenyl carbamates .

Q. How can computational methods predict the stability of This compound in different solvents?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model solvation effects. Polar solvents (e.g., DMSO) stabilize carbamates via hydrogen bonding, while nonpolar solvents (e.g., hexane) may induce aggregation.
  • DFT Calculations : Gaussian 16 can calculate Gibbs free energy changes (ΔG) for hydrolysis or degradation pathways. For example, trans-fluorine substituents reduce ring strain, enhancing stability compared to cis-isomers .

Q. What strategies mitigate racemization during the synthesis of trans-configured carbamates?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct coupling steps (e.g., Boc protection) at 0–4°C to minimize epimerization.
  • Chiral Auxiliaries : Use Evans oxazolidinones or Ellman sulfinamides to enforce trans-configuration.
  • Protecting Groups : Replace tert-butyl carbamates with more stable groups (e.g., Fmoc) during critical steps. PharmaBlock Sciences’ work on bicyclic carbamates highlights the role of steric hindrance in retaining stereochemistry .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported crystallographic data for similar carbamates?

  • Methodological Answer : Cross-validate using multiple refinement tools (e.g., SHELXL vs. SIR97 ) and check for twinning or disorder in crystal lattices . For example, if bond lengths for C-F in the literature vary by >0.02 Å, re-examine data collection parameters (e.g., resolution, temperature) or consider alternative space groups.

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